molecular formula C21H28O4 B1249039 (3S,5S,7S)-8-hydroxy-4,4,7-trimethyl-9-(2-methylpropanoyl)-3-prop-1-en-2-yltricyclo[5.3.1.01,5]undec-8-ene-10,11-dione

(3S,5S,7S)-8-hydroxy-4,4,7-trimethyl-9-(2-methylpropanoyl)-3-prop-1-en-2-yltricyclo[5.3.1.01,5]undec-8-ene-10,11-dione

Cat. No.: B1249039
M. Wt: 344.4 g/mol
InChI Key: WBAVIIHCFULVRM-ZOOUNPMNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (3S,5S,7S)-8-hydroxy-4,4,7-trimethyl-9-(2-methylpropanoyl)-3-prop-1-en-2-yltricyclo[53101,5]undec-8-ene-10,11-dione is a complex organic molecule with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S,7S)-8-hydroxy-4,4,7-trimethyl-9-(2-methylpropanoyl)-3-prop-1-en-2-yltricyclo[5.3.1.01,5]undec-8-ene-10,11-dione typically involves multiple steps, starting from simpler organic precursors. The key steps include:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions or other pericyclic processes.

    Functional group modifications: Introduction of the hydroxyl, ketone, and alkene groups is carried out through selective oxidation, reduction, and elimination reactions.

    Final assembly: The final steps involve the coupling of the tricyclic core with the 2-methylpropanoyl group under controlled conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates, as well as continuous flow reactors to improve scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone groups can be reduced to secondary alcohols.

    Substitution: The alkene group can undergo electrophilic addition reactions, such as halogenation or hydrohalogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be carried out using halogens like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

The compound’s unique structure and reactivity make it a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and metabolic pathways due to its multiple functional groups.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of high-value chemicals and materials, such as polymers and specialty chemicals.

Mechanism of Action

The mechanism by which (3S,5S,7S)-8-hydroxy-4,4,7-trimethyl-9-(2-methylpropanoyl)-3-prop-1-en-2-yltricyclo[5.3.1.01,5]undec-8-ene-10,11-dione exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl and ketone groups can form hydrogen bonds with active sites, while the tricyclic core provides structural rigidity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its tricyclic structure combined with multiple functional groups, which allows for a wide range of chemical reactions and applications across various fields.

Properties

Molecular Formula

C21H28O4

Molecular Weight

344.4 g/mol

IUPAC Name

(3S,5S,7S)-8-hydroxy-4,4,7-trimethyl-9-(2-methylpropanoyl)-3-prop-1-en-2-yltricyclo[5.3.1.01,5]undec-8-ene-10,11-dione

InChI

InChI=1S/C21H28O4/c1-10(2)12-8-21-13(19(12,5)6)9-20(7,18(21)25)16(23)14(17(21)24)15(22)11(3)4/h11-13,23H,1,8-9H2,2-7H3/t12-,13-,20-,21?/m0/s1

InChI Key

WBAVIIHCFULVRM-ZOOUNPMNSA-N

Isomeric SMILES

CC(C)C(=O)C1=C([C@@]2(C[C@H]3C([C@@H](CC3(C1=O)C2=O)C(=C)C)(C)C)C)O

Canonical SMILES

CC(C)C(=O)C1=C(C2(CC3C(C(CC3(C1=O)C2=O)C(=C)C)(C)C)C)O

Synonyms

ialibinone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,5S,7S)-8-hydroxy-4,4,7-trimethyl-9-(2-methylpropanoyl)-3-prop-1-en-2-yltricyclo[5.3.1.01,5]undec-8-ene-10,11-dione
Reactant of Route 2
(3S,5S,7S)-8-hydroxy-4,4,7-trimethyl-9-(2-methylpropanoyl)-3-prop-1-en-2-yltricyclo[5.3.1.01,5]undec-8-ene-10,11-dione
Reactant of Route 3
(3S,5S,7S)-8-hydroxy-4,4,7-trimethyl-9-(2-methylpropanoyl)-3-prop-1-en-2-yltricyclo[5.3.1.01,5]undec-8-ene-10,11-dione
Reactant of Route 4
(3S,5S,7S)-8-hydroxy-4,4,7-trimethyl-9-(2-methylpropanoyl)-3-prop-1-en-2-yltricyclo[5.3.1.01,5]undec-8-ene-10,11-dione
Reactant of Route 5
(3S,5S,7S)-8-hydroxy-4,4,7-trimethyl-9-(2-methylpropanoyl)-3-prop-1-en-2-yltricyclo[5.3.1.01,5]undec-8-ene-10,11-dione
Reactant of Route 6
(3S,5S,7S)-8-hydroxy-4,4,7-trimethyl-9-(2-methylpropanoyl)-3-prop-1-en-2-yltricyclo[5.3.1.01,5]undec-8-ene-10,11-dione

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